2-(2-クロロピリジン-3-イル)酢酸エチル

概要

説明

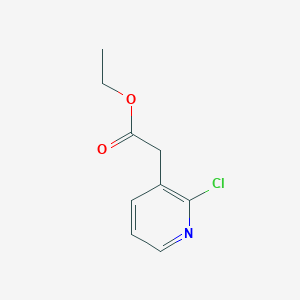

Ethyl 2-(2-chloropyridin-3-yl)acetate: is an organic compound with the molecular formula C₉H₁₀ClNO₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound

科学的研究の応用

Chemistry:

Building Block: Ethyl 2-(2-chloropyridin-3-yl)acetate is used as a building block in the synthesis of more complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology and Medicine:

Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Biological Studies: It is used in studies to understand the interaction of pyridine derivatives with biological systems.

Industry:

Agrochemicals: Ethyl 2-(2-chloropyridin-3-yl)acetate is explored for its potential use in the synthesis of agrochemicals, including herbicides and insecticides.

作用機序

Target of Action

Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives.

Mode of Action

. More research is required to understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It has been used in the synthesis of quinolizines and quinolizinium salts via a cascade reaction in water

Pharmacokinetics

. Therefore, the impact of these properties on the bioavailability of the compound is unknown.

Result of Action

It has been used as an intermediate in the synthesis of other compounds

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate typically begins with 2-chloropyridine and ethyl bromoacetate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride. The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of Ethyl 2-(2-chloropyridin-3-yl)acetate.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for Ethyl 2-(2-chloropyridin-3-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions:

Substitution Reactions: Ethyl 2-(2-chloropyridin-3-yl)acetate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: Oxidation of Ethyl 2-(2-chloropyridin-3-yl)acetate can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed:

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of ethyl 2-(2-hydroxypyridin-3-yl)acetate or ethyl 2-(2-aminopyridin-3-yl)acetate.

Oxidation: Formation of ethyl 2-(2-carboxypyridin-3-yl)acetate.

類似化合物との比較

- Ethyl 2-(2-bromopyridin-3-yl)acetate

- Ethyl 2-(2-fluoropyridin-3-yl)acetate

- Ethyl 2-(2-iodopyridin-3-yl)acetate

Comparison:

- Reactivity: Ethyl 2-(2-chloropyridin-3-yl)acetate is generally more reactive in nucleophilic substitution reactions compared to its fluorinated counterpart due to the electron-withdrawing nature of the chlorine atom.

- Applications: While all these compounds can be used as building blocks in organic synthesis, the specific applications may vary based on their reactivity and the nature of the substituent on the pyridine ring.

- Uniqueness: The chlorine atom in Ethyl 2-(2-chloropyridin-3-yl)acetate provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.

生物活性

Ethyl 2-(2-chloropyridin-3-yl)acetate is an organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

Ethyl 2-(2-chloropyridin-3-yl)acetate belongs to a class of pyridine derivatives. Its structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 227.65 g/mol

The compound's unique structure contributes to its reactivity in various chemical reactions, including Suzuki–Miyaura coupling, which is significant in organic synthesis.

The biological activity of ethyl 2-(2-chloropyridin-3-yl)acetate can be attributed to its interactions at the molecular level. Compounds with similar structures have shown inhibitory effects on various enzymes and cellular pathways:

- VEGFR2 Kinase Inhibition : In vitro studies have indicated that related compounds exhibit moderate inhibitory activity against the VEGFR2 kinase, which plays a crucial role in angiogenesis and cancer progression .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against cancer cell lines. For instance, it exhibited an IC value of 74.2 µM against HepG2 (liver cancer) and 27.1 µM against MDA-MB-231 (breast cancer) cell lines, indicating its potential as a lead compound for anticancer drug development .

Cytotoxicity Assays

The cytotoxic effects of ethyl 2-(2-chloropyridin-3-yl)acetate were evaluated using several human cancer cell lines. The results are summarized in Table 1.

The selectivity index indicates that while the compound exhibits significant cytotoxicity against cancer cells, it shows lower toxicity towards normal liver cells, suggesting a potential therapeutic window.

Enzyme Inhibition Studies

In addition to cytotoxicity, ethyl 2-(2-chloropyridin-3-yl)acetate's derivatives have been evaluated for their enzyme inhibitory activities:

- SARS-CoV-2 Protease Inhibition : Related chloropyridinyl esters have shown promising antiviral activity against SARS-CoV-2 by inhibiting the viral 3CL protease enzyme with IC values in the low nanomolar range . This suggests that ethyl 2-(2-chloropyridin-3-yl)acetate may also possess similar antiviral properties.

Case Studies and Research Findings

Several studies have highlighted the biological implications of ethyl 2-(2-chloropyridin-3-yl)acetate:

- Anticancer Activity : A study focusing on novel N-pyridinyl compounds found that derivatives similar to ethyl 2-(2-chloropyridin-3-yl)acetate displayed significant anticancer properties, particularly against aggressive breast cancer cell lines .

- Antiviral Potential : Research into chloropyridinyl esters has revealed their ability to inhibit SARS-CoV proteases effectively, indicating a potential application in treating viral infections .

特性

IUPAC Name |

ethyl 2-(2-chloropyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAKAIDVPSXXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571548 | |

| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164464-60-2 | |

| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。